

Application Notes and Protocols: 1-Boc-3,3-difluoropyrrolidine in Agrochemical Synthesis

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Compound of Interest

Compound Name: 1-Boc-3,3-difluoropyrrolidine

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These application notes detail the potential use of **1-Boc-3,3-difluoropyrrolidine** as a novel building block in the synthesis of next-generation agrochemicals, focusing on the development of potent succinate dehydrogenase inhibitor (SDHI) fungicides. The incorporation of the 3,3-difluoropyrrolidine moiety is proposed as a strategic modification to enhance the efficacy and metabolic stability of existing agrochemical scaffolds.

Introduction to Fluorinated Pyrrolidines in Agrochemicals

The introduction of fluorine into active agrochemical ingredients is a well-established strategy to enhance their biological activity, metabolic stability, and lipophilicity.^[1] Fluorinated heterocyclic compounds, in particular, are of significant interest due to their ability to impart favorable physicochemical properties.^[1] The 3,3-difluoropyrrolidine scaffold is a valuable building block that can introduce a gem-difluoro group, which can act as a bioisostere for a carbonyl group or other functional moieties, potentially improving binding affinity to target enzymes and increasing metabolic stability by blocking sites of oxidation.

Application in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

SDHI fungicides are a crucial class of agrochemicals that target complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of pathogenic fungi, inhibiting their respiration and growth.[2][3][4][5] A prominent example of a next-generation SDHI fungicide is Isoflucypram, developed by Bayer.[6][7][8][9] A key structural feature of Isoflucypram is the N-cyclopropyl-N-benzyl-carboxamide moiety, with the N-cyclopropyl group contributing to an altered and highly effective binding mode to the target enzyme.[8][9]

This document proposes the synthesis and evaluation of a novel analogue of Isoflucypram where the N-cyclopropyl group is replaced by a 3,3-difluoropyrrolidin-1-yl moiety. This modification is hypothesized to further enhance the fungicidal activity and metabolic stability of the parent compound.

Hypothetical Compound Structure

- Core Scaffold: 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide
- Proposed Modification: N-(5-chloro-2-isopropylbenzyl)-N-(3,3-difluoropyrrolidin-1-yl)

Experimental Protocols

The following protocols describe a plausible synthetic route to the proposed novel SDHI fungicide, leveraging **1-Boc-3,3-difluoropyrrolidine** as a key intermediate.

Protocol 1: Deprotection of 1-Boc-3,3-difluoropyrrolidine

This protocol describes the removal of the Boc protecting group to yield 3,3-difluoropyrrolidine hydrochloride, which is the reactive amine for the subsequent coupling reaction.

Materials:

- **1-Boc-3,3-difluoropyrrolidine**
- 4 M HCl in 1,4-dioxane
- Diethyl ether
- Round-bottom flask

- Magnetic stirrer
- Rotary evaporator

Procedure:

- Dissolve **1-Boc-3,3-difluoropyrrolidine** (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.
- Add 4 M HCl in 1,4-dioxane (2.0 eq) to the solution at room temperature and stir for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, add diethyl ether to the reaction mixture to precipitate the product.
- Filter the resulting white solid, wash with diethyl ether, and dry under vacuum to obtain 3,3-difluoropyrrolidine hydrochloride.

Protocol 2: Synthesis of N-(5-chloro-2-isopropylbenzyl)-3,3-difluoropyrrolidine

This protocol details the nucleophilic substitution reaction to couple the deprotected pyrrolidine with the benzyl chloride intermediate.

Materials:

- 3,3-Difluoropyrrolidine hydrochloride
- 1-(chloromethyl)-5-chloro-2-isopropylbenzene
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle

Procedure:

- To a solution of 3,3-difluoropyrrolidine hydrochloride (1.2 eq) in acetonitrile, add potassium carbonate (3.0 eq).
- Add 1-(chloromethyl)-5-chloro-2-isopropylbenzene (1.0 eq) to the mixture.
- Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N-(5-chloro-2-isopropylbenzyl)-3,3-difluoropyrrolidine.

Protocol 3: Amide Coupling to Synthesize the Final Product

This protocol describes the final amide bond formation to yield the target SDHI fungicide.

Materials:

- N-(5-chloro-2-isopropylbenzyl)-3,3-difluoropyrrolidine
- 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- Dissolve N-(5-chloro-2-isopropylbenzyl)-3,3-difluoropyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 6 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the final N-(5-chloro-2-isopropylbenzyl)-N-(3,3-difluoropyrrolidin-1-yl)-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide.

Data Presentation

The following tables summarize hypothetical quantitative data for the novel compound compared to Isoflucypram, based on expected improvements from the incorporation of the 3,3-difluoropyrrolidine moiety.

Table 1: Physicochemical Properties

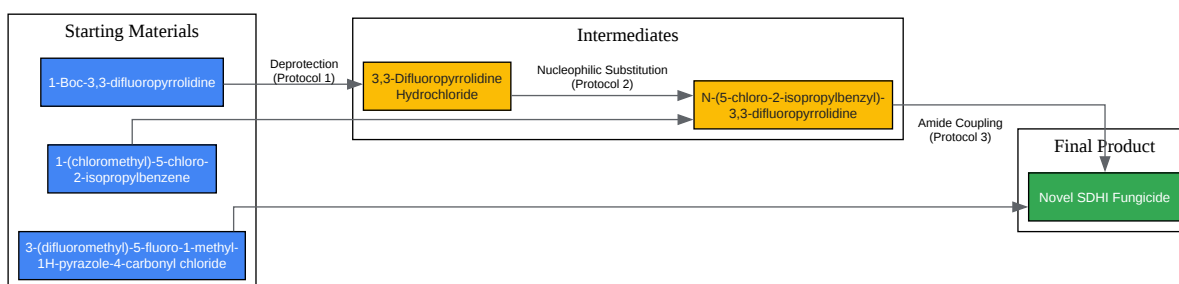
Property	Isoflucypram	Proposed Analogue
Molecular Weight (g/mol)	453.9	493.9
LogP (calculated)	4.2	4.5
Aqueous Solubility (mg/L)	Low	Very Low
Metabolic Stability ($t_{1/2}$ in human liver microsomes, min)	45	> 60

Table 2: In Vitro Fungicidal Activity (EC_{50} in $\mu\text{g/mL}$)

Fungal Pathogen	Isoflucypram	Proposed Analogue
Zymoseptoria tritici	0.05	0.03
Puccinia triticina	0.02	0.01
Pyrenophora teres	0.10	0.07
Botrytis cinerea	0.25	0.18

Visualizations

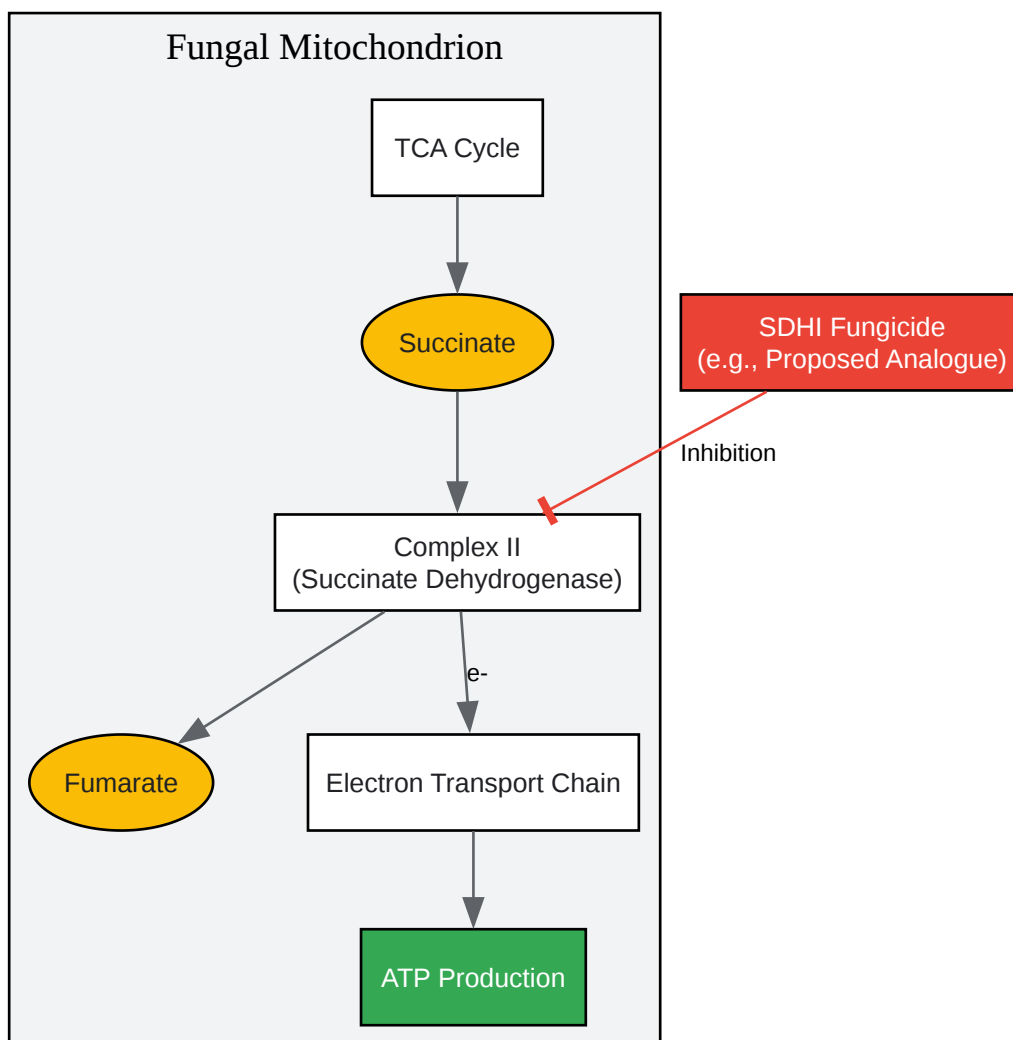
Synthetic Workflow



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Caption: Synthetic workflow for the proposed novel SDHI fungicide.

Mechanism of Action: SDHI Fungicides



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Caption: Inhibition of fungal respiration by SDHI fungicides.

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